

Spectral Data Analysis of Bis(phenylsulfonyl)sulfide: A Technical Guide

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Compound of Interest

Compound Name: Bis(phenylsulfonyl)sulfide

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This technical guide provides a comprehensive overview of the expected spectral data for **Bis(phenylsulfonyl)sulfide** (C₁₂H₁₀O₄S₃). While a complete, publicly available experimental dataset for this specific compound is not readily available in the reviewed literature, this document outlines the predicted spectral characteristics based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

Bis(phenylsulfonyl)sulfide is a symmetrical molecule containing two phenylsulfonyl groups linked by a central sulfur atom.

Property	Value
Molecular Formula	C ₁₂ H ₁₀ O ₄ S ₃
Molecular Weight	314.41 g/mol
CAS Number	4388-22-1
Appearance	Off-white to pink powder or crystals[1]
Melting Point	129-134 °C[1]

Predicted Spectral Data

The following tables summarize the expected ^1H NMR, ^{13}C NMR, IR, and MS spectral data for **Bis(phenylsulfonyl)sulfide**. These predictions are based on the chemical structure and typical spectral values for the phenylsulfonyl functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.9 - 8.1	Doublet (d)	4H	Ortho-protons (H_2)
~ 7.5 - 7.7	Triplet (t)	2H	Para-protons (H_4)
~ 7.4 - 7.6	Triplet (t)	4H	Meta-protons (H_3)

^{13}C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~ 140 - 142	Quaternary Carbon (C_1)
~ 133 - 135	Para-Carbon (C_4)
~ 129 - 131	Meta-Carbons (C_3)
~ 127 - 129	Ortho-Carbons (C_2)

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 1600 - 1585	Medium	Aromatic C=C stretch
~ 1350 - 1300	Strong	Asymmetric SO ₂ stretch
~ 1180 - 1160	Strong	Symmetric SO ₂ stretch
~ 750 - 720	Strong	C-H out-of-plane bend (monosubstituted benzene)
~ 550 - 500	Weak	S-S stretch

Mass Spectrometry (MS)

Expected Mass Spectrometry Fragmentation

m/z Ratio	Proposed Fragment Ion
314	[M] ⁺ (Molecular Ion)
141	[C ₆ H ₅ SO ₂] ⁺ (Phenylsulfonyl cation)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a solid organic compound such as **Bis(phenylsulfonyl)sulfide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of **Bis(phenylsulfonyl)sulfide**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

- Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.
- Cap the NMR tube and wipe it clean before insertion into the spectrometer.
- Instrument Parameters (Example for a 400 MHz Spectrometer):
 - Spectrometer: Bruker Avance 400 or similar.
 - Nuclei: ^1H and ^{13}C .
 - Solvent: CDCl_3 .
 - Temperature: 298 K.
 - ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 1 second
 - ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: ~1 second
 - Relaxation Delay: 2 seconds
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase and baseline correct the resulting spectrum.
- Reference the spectrum to the residual solvent peak (CDCl_3 : δ 7.26 for ^1H , δ 77.16 for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

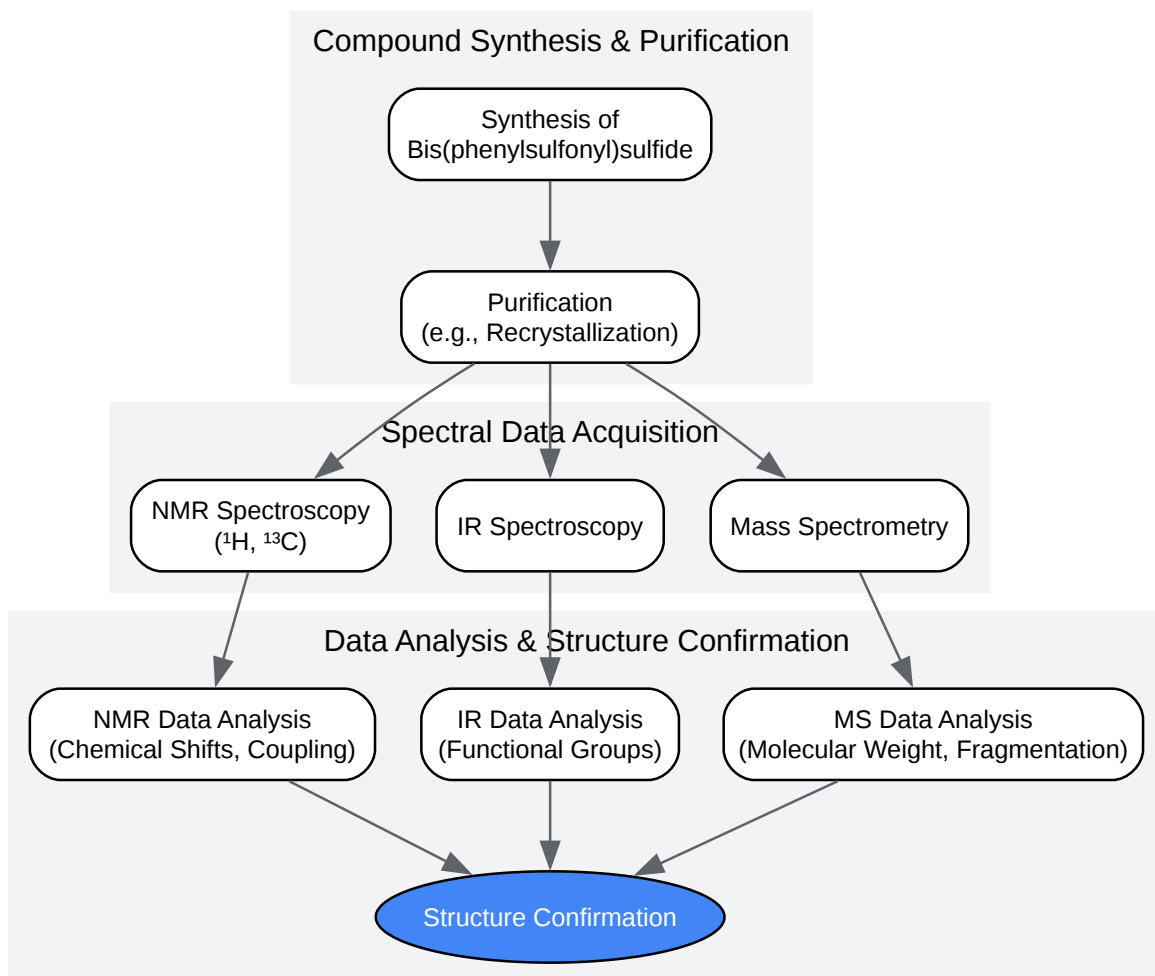
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **Bis(phenylsulfonyl)sulfide** powder directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters (Example for an FTIR Spectrometer):
 - Spectrometer: PerkinElmer Spectrum Two FT-IR or similar.
 - Technique: ATR.
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16.
- Data Processing:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption peaks.

Mass Spectrometry (MS)

- Sample Preparation (Electron Ionization - EI):
 - Dissolve a small amount of **Bis(phenylsulfonyl)sulfide** in a volatile organic solvent (e.g., methanol, dichloromethane).
 - Inject the solution into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
- Instrument Parameters (Example for a GC-MS System):
 - Mass Spectrometer: Agilent 7890B GC coupled to a 5977A MSD or similar.
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 50 - 500.
 - GC Column (if used): HP-5ms (30 m x 0.25 mm x 0.25 μ m).
 - Temperature Program (if used): Start at 50°C, ramp to 250°C at 10°C/min.
- Data Processing:
 - The mass spectrum will be generated by the instrument software.
 - Identify the molecular ion peak $[M]^+$.
 - Analyze the fragmentation pattern to identify major fragment ions.

Visualizations

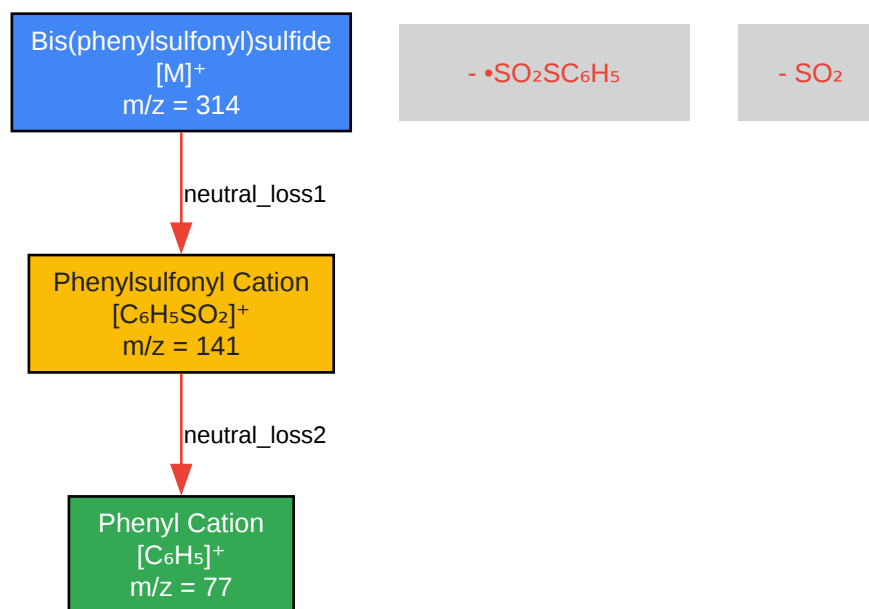
Workflow for Spectral Data Analysis



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Caption: Workflow for the synthesis, spectral data acquisition, and analysis of a chemical compound.

Molecular Structure and Mass Spectrometry Fragmentation



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Caption: Proposed mass spectrometry fragmentation pathway for **Bis(phenylsulfonyl)sulfide**.

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References

- 1. Benzenesulfonyl chloride | C₆H₅ClO₂S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
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